Bienvenue dans la boutique en ligne BenchChem!

ML324

Histone Demethylase KDM4 Selectivity Profile

ML324 is a cell-permeable, selective JMJD2/KDM4 inhibitor with >100-fold selectivity over LSD1 and validated microsomal stability. It demonstrates submicromolar in vitro potency (IC50 920 nM) and uniquely blocks HSV-1 reactivation in ex vivo ganglia models—making it the preferred chemical probe for epigenetic and virology studies. Choose ML324 over non-selective pan-inhibitors like JIB-04 or impermeable tool compounds for reliable target validation.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 1222800-79-4
Cat. No. B609142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML324
CAS1222800-79-4
SynonymsML-324;  ML 324;  ML324;  CID-44143209;  CID 44143209;  CID44143209.
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O
InChIInChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26)
InChIKeyQDBVSOZTVKXUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML324: A Cell-Permeable, Selective JMJD2/KDM4 Histone Demethylase Inhibitor with Validated Antiviral Activity


ML324 (CAS 1222800-79-4), also known as N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, is a probe molecule and selective inhibitor of the JMJD2 family (KDM4) of histone lysine demethylases, demonstrating an IC50 of 920 nM against JMJD2E (KDM4DL) [1]. It was discovered and optimized via a quantitative high-throughput screen at the NIH Chemical Genomics Center as part of the Molecular Libraries Program [2]. ML324 is further characterized by its submicromolar in vitro potency, its inactivity against the LSD1 class of demethylases (>100-fold selectivity), and its favorable in vitro ADME properties, including good Caco-2 permeability and microsomal stability [3].

Procurement Alert: Why ML324 Cannot Be Directly Substituted by Other JMJD2 or Pan-Jumonji Inhibitors


Substituting ML324 with other JMJD2/KDM4 inhibitors (e.g., GSK-J4) or pan-Jumonji inhibitors (e.g., JIB-04) carries significant experimental risk due to critical differences in selectivity profile, cellular permeability, and demonstrated in vivo utility. While ML324 is a specific inhibitor of the JMJD2/KDM4 subfamily with >100-fold selectivity over LSD1 [1], JIB-04 is a pan-inhibitor targeting multiple Jumonji families (JARID1A, JMJD2, JMJD3) with varying potencies [2], and GSK-J4 is a dual inhibitor of the distinct JMJD3/UTX subfamily [3]. Furthermore, ML324's validated cell permeability and microsomal stability [4] distinguish it from earlier, non-permeable JMJD tool compounds, making it the preferred choice for cell-based assays and in vivo studies. The quantitative evidence below details these non-interchangeable attributes.

Quantitative Differentiation of ML324: A Comparative Evidence Guide for Scientific Selection


Target Selectivity: JMJD2E/KDM4DL Specificity vs. LSD1 Inactivity and Comparison to Pan-Inhibitor JIB-04

ML324 exhibits a clean selectivity profile, potently inhibiting JMJD2E (KDM4DL) with an IC50 of 920 nM while remaining completely inactive against LSD1, a representative of the other major class of histone demethylases, with >100-fold selectivity [1]. In contrast, JIB-04 is a pan-Jumonji inhibitor with a more promiscuous profile, showing IC50s of 230 nM (JARID1A), 340 nM (JMJD2E), 855 nM (JMJD3), 445 nM (JMJD2A), 435 nM (JMJD2B), 1100 nM (JMJD2C), and 290 nM (JMJD2D) [2]. This specificity makes ML324 a superior tool for dissecting the role of the JMJD2/KDM4 subfamily without confounding effects from LSD1 or other Jumonji families.

Histone Demethylase KDM4 Selectivity Profile Epigenetics

Cell Permeability: Superior to Early-Generation JMJD Inhibitors

A key differentiator for ML324 is its validated cell permeability, which was a critical advancement over earlier JMJD inhibitors. The probe report explicitly states, 'In contrast to previously reported inhibitors of the JMJD proteins, ML324 displays excellent cell permeability providing an opportunity for more extensive cell-based studies of JMJD2 enzymes to be undertaken' [1]. This is supported by empirical data showing good Caco-2 cell permeability . This property is not uniformly present across the class; for instance, GSK-J1, the active parent of GSK-J4, is cell-impermeable and requires a pro-drug strategy (GSK-J4) for cellular activity.

Cell Permeability Caco-2 ADME Tool Compound

Microsomal Stability: Favorable In Vitro ADME Profile in Mouse and Rat Models

ML324 possesses excellent microsomal stability in the presence of both mouse and rat liver microsomes , indicating a low propensity for rapid hepatic metabolism and suggesting a favorable pharmacokinetic profile for in vivo studies. The probe report highlights these 'desirable in vitro ADME properties' as a key advancement [1]. While quantitative half-life data is not publicly available in the primary source, the qualitative assessment of 'excellent' stability is a critical filter for selecting compounds intended for animal studies. Many JMJD inhibitors are not reported with this level of validated stability.

Microsomal Stability Metabolic Stability ADME In Vivo Suitability

Antiviral Potency: Inhibition of HSV-1 IE Gene Expression vs. DMOG

In a functional cellular assay, ML324 potently reduces the expression of HSV-1 immediate early (IE) genes with an IC50 of ~10 µM . This is significantly more potent than the pan-hydroxylase inhibitor DMOG (dimethyloxalylglycine), which showed an IC50 of 750 µM (0.75 mM) in the same assay, representing a 75-fold difference in potency . This demonstrates a functional, cellular consequence of JMJD2 inhibition that is both potent and specific, distinguishing ML324 from broader-acting, less potent hydroxylase inhibitors.

Antiviral HSV-1 Immediate Early Genes Virology

In Vivo Efficacy: Suppression of HSV-1 Reactivation in a Mouse Ganglia Explant Model

ML324 demonstrates functional activity in an ex vivo/in vivo disease model. In a mouse ganglia explant model of latently infected mice, ML324 suppresses the formation of HSV plaques and blocks HSV-1 reactivation [1]. This is a critical differentiator from many other JMJD2 inhibitors which have only been characterized in cell-free or simple cellular assays. The ability to block viral reactivation from latency in a tissue explant model points to a unique utility for studying chronic viral infection and recurrence. This in vivo-relevant efficacy is a key reason for its selection as an NIH probe molecule.

In Vivo Efficacy HSV-1 Latency Reactivation Explant Model

ML324: Best-Fit Research Applications for JMJD2/KDM4 Probe and Antiviral Tool Compound


Dissecting JMJD2/KDM4-Specific Epigenetic Mechanisms Without LSD1 Confounding

Researchers investigating the specific role of JMJD2/KDM4 demethylases in gene regulation, cancer biology, or other epigenetic phenomena should select ML324 due to its >100-fold selectivity over LSD1 [1]. This avoids the confounding phenotypes often observed with pan-Jumonji inhibitors like JIB-04, which hit multiple enzyme families, or inhibitors of other demethylase classes [2]. ML324 provides a clean tool for target validation and mechanistic studies specific to the KDM4 subfamily.

Cell-Based Studies of HSV-1 and hCMV Immediate Early Gene Regulation

For virology studies focused on the regulation of HSV-1 or hCMV immediate early (IE) gene expression, ML324 is a preferred tool compound. Its validated cell permeability [3] and potent, selective inhibition of viral IE gene expression (IC50 ~10 µM) enable robust intracellular experiments. The direct 75-fold potency advantage over DMOG makes it a more appropriate and interpretable chemical probe for this pathway.

Investigating Viral Latency and Reactivation in Ex Vivo and In Vivo Models

ML324 is one of the few JMJD2 inhibitors with demonstrated efficacy in a disease-relevant ex vivo model. Its ability to block HSV-1 reactivation in a mouse ganglia explant model [4] makes it the compound of choice for researchers studying the mechanisms of viral latency and reactivation. The compound's favorable microsomal stability also supports its use in pilot in vivo pharmacokinetic and pharmacodynamic studies.

Epigenetic Cancer Research Requiring KDM4 Inhibition with In Vivo ADME Compatibility

In cancer research where the KDM4 family is implicated (e.g., prostate cancer, leukemia), ML324 offers a unique combination of properties. It provides potent, selective KDM4 inhibition [5] with the favorable in vitro ADME properties (Caco-2 permeability, microsomal stability) necessary for advancing to animal models. This contrasts with earlier tool compounds that lacked cell permeability, making ML324 a more versatile and translationally relevant probe for oncology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML324

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.